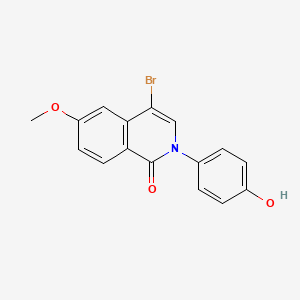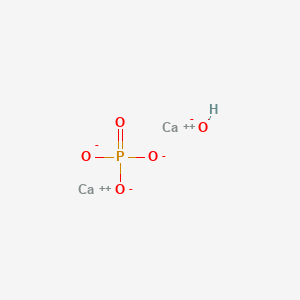
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a synthetic organic compound with a molecular formula of C15H11ClN2O3S This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a carboxamide group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Comparison
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific indole core structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolo cores. The presence of the carboxamide group further differentiates it, providing additional sites for chemical modification and potential biological activity.
特性
CAS番号 |
540740-48-5 |
|---|---|
分子式 |
C15H11ClN2O3S |
分子量 |
334.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-6-chloroindole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-7-6-10-8-14(15(17)19)18(13(10)9-11)22(20,21)12-4-2-1-3-5-12/h1-9H,(H2,17,19) |
InChIキー |
KGGYZNNQQFJAOO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





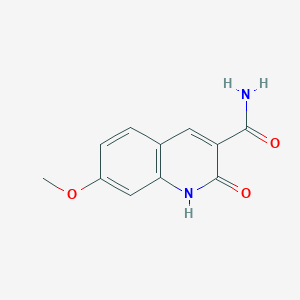
![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
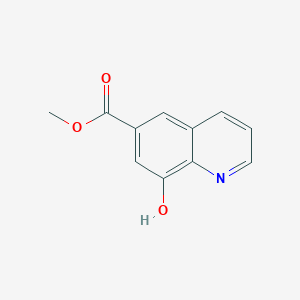
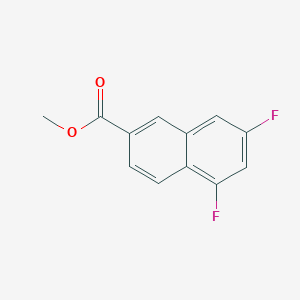
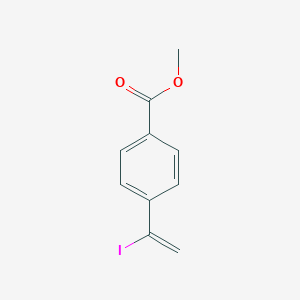
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
